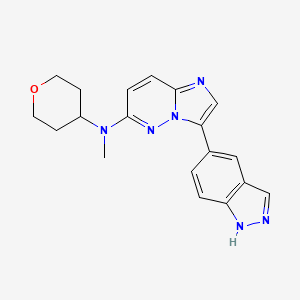

SRI-43265

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H20N6O |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |

InChI |

InChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-16-14(10-13)11-21-22-16/h2-5,10-12,15H,6-9H2,1H3,(H,21,22) |

InChI Key |

UYAQXKNZGMAYGA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)NN=C5)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SRI-43265: A Novel Inhibitor of HuR Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-43265 is a novel small molecule inhibitor targeting the dimerization of the Human antigen R (HuR) protein, a critical regulator of post-transcriptriotopnal gene expression implicated in the pathogenesis of cancer and inflammatory diseases. By disrupting HuR dimerization, this compound modulates the stability of target messenger RNAs (mRNAs), leading to the downregulation of key proteins involved in cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and detailed experimental protocols for its characterization.

Introduction to HuR and its Role in Disease

Human antigen R (HuR), also known as ELAVL1, is an RNA-binding protein that plays a pivotal role in the regulation of gene expression. HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many mRNAs, thereby protecting them from degradation and/or modulating their translation. The targets of HuR include a wide range of transcripts encoding proteins involved in cell growth, proliferation, apoptosis, and inflammation, such as proto-oncogenes, cyclins, and cytokines.

In numerous cancers, HuR is overexpressed and predominantly located in the cytoplasm, where it stabilizes the mRNAs of oncogenes, contributing to tumor growth and survival. Similarly, in chronic inflammatory diseases, HuR promotes the expression of pro-inflammatory cytokines. The dimerization of HuR has been identified as a crucial step for its function, making it an attractive target for therapeutic intervention.

This compound: A Potent Inhibitor of HuR Dimerization

This compound is a novel small molecule developed to specifically inhibit the dimerization of the HuR protein. It belongs to a class of imidazopyridazinamines identified through a structure-activity relationship algorithm. While specific quantitative data for this compound is emerging, studies on closely related and co-patented compounds provide strong evidence for its mechanism and potency.

Quantitative Data for HuR Dimerization Inhibitors

The inhibitory activity of compounds structurally related to this compound on HuR dimerization has been quantified using a cell-based split-luciferase assay. This assay measures the reconstitution of luciferase activity when two fragments of the enzyme, each fused to a HuR monomer, are brought into proximity through HuR dimerization.

| Compound | IC50 (µM) for HuR Dimerization Inhibition | Maximum Inhibition (%) | Cell Line | Treatment Time (hours) | Reference |

| SRI-41664 | 2.4 ± 0.2 | 93 ± 1 | U251 | 6 | [Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors] |

| SRI-42127 | 1.2 ± 0.2 | 90 ± 1 | U251 | 6 | [Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors] |

Mechanism of Action: From HuR Inhibition to Cellular Effects

The primary mechanism of action of this compound is the inhibition of HuR dimerization. This disruption has significant downstream consequences on mRNA stability and, consequently, protein expression, ultimately leading to anti-tumor and anti-inflammatory effects.

Disruption of HuR-mRNA Interaction and mRNA Destabilization

By preventing the formation of functional HuR dimers, this compound is believed to reduce the affinity and/or avidity of HuR for its target ARE-containing mRNAs. This leads to the exposure of these mRNAs to cellular degradation machinery, resulting in their destabilization and subsequent decay.

Downregulation of Key Pro-Survival and Proliferative Proteins

The destabilization of target mRNAs leads to a decrease in the synthesis of their corresponding proteins. Key targets of HuR whose expression is downregulated by inhibitors of HuR dimerization include:

-

Bcl-2 and Mcl-1: Anti-apoptotic proteins that are crucial for cancer cell survival. Their downregulation sensitizes cancer cells to apoptosis.

-

Cyclins (e.g., Cyclin A, Cyclin B1): Proteins that regulate the cell cycle. Their decreased expression can lead to cell cycle arrest.

This cascade of events ultimately results in the observed anti-proliferative and pro-apoptotic effects of HuR dimerization inhibitors in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.

Cell-Based Split-Luciferase Assay for HuR Dimerization

This assay is a robust method to quantify the extent of HuR dimerization in a cellular context and to screen for its inhibitors.

Principle: The firefly luciferase enzyme is split into two inactive fragments, the N-terminal (Nluc) and C-terminal (Cluc) fragments. Each fragment is genetically fused to a HuR monomer. When the two HuR monomers dimerize, the Nluc and Cluc fragments are brought into close proximity, allowing for the reconstitution of a functional luciferase enzyme. The resulting luminescence is proportional to the extent of HuR dimerization.

Experimental Workflow:

-

Vector Construction:

-

Clone the coding sequence of human HuR into two separate mammalian expression vectors, one containing the N-terminal fragment of firefly luciferase (Nluc) and the other containing the C-terminal fragment (Cluc). The luciferase fragments are typically fused to the C-terminus of HuR.

-

Construct a control vector expressing the full-length firefly luciferase (Fluc) to assess non-specific effects of the test compounds on luciferase activity.

-

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., U251 glioblastoma cells) in appropriate media.

-

Co-transfect the cells with the HuR-Nluc and HuR-Cluc expression vectors using a suitable transfection reagent.

-

In parallel, transfect a separate group of cells with the Fluc control vector.

-

-

Compound Treatment:

-

After allowing for protein expression (typically 24-48 hours post-transfection), treat the cells with varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

-

-

Luminescence Measurement:

-

After the desired treatment period (e.g., 6 hours), lyse the cells.

-

Add the luciferase substrate (e.g., D-luciferin) to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal from the HuR-Nluc/Cluc co-transfected cells to the signal from the Fluc-transfected cells to account for non-specific effects.

-

Plot the normalized luminescence as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for HuR Dimerization Assay

Caption: Split-luciferase assay workflow.

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability in cancer and inflammatory diseases – the dimerization of the HuR protein. Its mechanism of action, involving the disruption of HuR dimerization, subsequent destabilization of target mRNAs, and downregulation of critical pro-survival proteins, provides a clear rationale for its development. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel inhibitors of HuR.

SRI-43265: A Technical Guide to a Novel HuR Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human antigen R (HuR), an RNA-binding protein, is a critical regulator of post-transcriptional gene expression. By binding to AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs, HuR plays a pivotal role in controlling their stability and translation. Elevated cytoplasmic levels and multimerization of HuR have been implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammation, making it a compelling therapeutic target. SRI-43265, a member of the imidazopyridazinamine class of small molecules, has emerged as a potent inhibitor of HuR dimerization, offering a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Targeting HuR Dimerization

HuR exists in a dynamic equilibrium between monomers and various multimeric states, including dimers. The formation of HuR dimers is crucial for its function, including the stabilization of target mRNAs that promote oncogenesis. This compound and its analogs function by disrupting the protein-protein interactions necessary for HuR dimerization. This inhibition is thought to occur through the binding of the small molecule to a pocket on the HuR protein that is critical for the dimerization interface. By preventing the formation of functional HuR dimers, this compound effectively attenuates the post-transcriptional upregulation of key genes involved in cell proliferation, survival, and inflammation.

Signaling Pathway of HuR-mediated mRNA Stabilization and its Inhibition

Caption: HuR translocates to the cytoplasm, dimerizes, and binds to ARE-mRNAs, leading to their stabilization and the translation of oncogenic proteins. This compound inhibits HuR dimerization.

Quantitative Data

While specific quantitative data for this compound (also known as compound 40) is detailed within patent literature (WO2021216757 A1), this information is not broadly publicly available. However, extensive data is available for a closely related analog, SRI-42127, which belongs to the same class of imidazopyridazinamine inhibitors. The inhibitory activity of this class of compounds has been primarily characterized using a cell-based split firefly luciferase assay.

Table 1: Inhibitory Activity of HuR Dimerization Inhibitors

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| SRI-42127 | Split Firefly Luciferase | U251 Glioma | 1.2 ± 0.2 | [1] |

| A-92 | Split Firefly Luciferase | U251 Glioma | 4.5 ± 0.5 | [1] |

| SRI-41664 | Split Firefly Luciferase | U251 Glioma | 2.4 ± 0.2 | [1] |

Note: The data presented for SRI-42127, A-92, and SRI-41664 are from studies on close analogs of this compound and are expected to be representative of its activity.

Experimental Protocols

The characterization of this compound and its analogs relies on robust biophysical and cell-based assays to quantify their effect on HuR dimerization.

Split Firefly Luciferase Complementation Assay

This cell-based assay is a powerful tool for quantifying protein-protein interactions, such as HuR dimerization, in a cellular context.

Principle: The firefly luciferase enzyme is split into two non-functional fragments, an N-terminal (NLuc) and a C-terminal (CLuc) fragment. These fragments are fused to two proteins of interest, in this case, two HuR molecules. If the two HuR proteins interact (dimerize), the NLuc and CLuc fragments are brought into close proximity, allowing them to refold into a functional luciferase enzyme that generates a measurable light signal upon the addition of its substrate, D-luciferin. Small molecule inhibitors of dimerization will disrupt this interaction, leading to a decrease in the luminescent signal.

Experimental Workflow:

Caption: Workflow for the split firefly luciferase complementation assay to measure HuR dimerization inhibition.

Detailed Methodology (based on U251 glioma cells)[1]:

-

Cell Culture: U251 glioma cells are cultured in appropriate media and conditions.

-

Vector Construction: Human HuR cDNA is cloned into vectors containing the N-terminal (NLuc) and C-terminal (CLuc) fragments of firefly luciferase.

-

Transfection: U251 cells are co-transfected with the HuR-NLuc and HuR-CLuc expression vectors. A control transfection with a full-length luciferase vector is also performed to assess non-specific effects of the compounds.

-

Compound Treatment: Following protein expression, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luminescence Measurement: After a specific incubation period (e.g., 6 hours), cells are lysed, and D-luciferin substrate is added. The resulting luminescence is immediately measured using a luminometer.

-

Data Analysis: The luminescence signal from the treated cells is normalized to the vehicle control. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is another proximity-based assay used to monitor protein-protein interactions in living cells.

Principle: One protein of interest is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and the other is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the two proteins are in close proximity (<10 nm), the energy from the bioluminescent reaction of the donor can be non-radiatively transferred to the acceptor, causing it to fluoresce. The ratio of acceptor emission to donor emission is measured. A decrease in the BRET ratio in the presence of an inhibitor indicates disruption of the protein-protein interaction.

Experimental Workflow:

Caption: Workflow for the BRET assay to assess the inhibition of HuR dimerization by this compound.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that can be used to study protein-protein interactions in a purified system.

Principle: A small fluorescently labeled peptide or protein (the tracer) corresponding to a key interaction domain of HuR is used. When the tracer is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When it binds to a larger protein partner (a purified HuR domain), the tumbling rate of the complex is much slower, leading to an increase in fluorescence polarization. A small molecule inhibitor that competes with the tracer for binding to the HuR domain will displace the tracer, causing a decrease in fluorescence polarization.

Experimental Workflow:

References

The Role of SRI-43265 in Cancer Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-43265 is a novel small molecule inhibitor targeting the dimerization of Human Antigen R (HuR), a ubiquitously expressed RNA-binding protein implicated in the pathogenesis of numerous cancers. By preventing HuR dimerization, this compound disrupts its cytoplasmic function, leading to the destabilization of target mRNAs that encode for proteins crucial to tumor progression, including those involved in cell proliferation, apoptosis, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data on this compound and its analogs, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.

Introduction: Targeting HuR in Cancer

Human Antigen R (HuR), a member of the ELAV/Hu family of RNA-binding proteins, plays a critical role in post-transcriptional gene regulation. In normal cellular physiology, HuR is predominantly localized in the nucleus. However, in many cancer types, HuR is overexpressed and translocated to the cytoplasm.[1] This cytoplasmic localization allows HuR to bind to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of various target mRNAs, protecting them from degradation and/or enhancing their translation.[2][3] Many of these target transcripts encode oncoproteins, growth factors, and inflammatory cytokines that are hallmarks of cancer.

The functionality of cytoplasmic HuR is dependent on its ability to form dimers and multimers.[1][4] This dimerization is a key step that enables its oncogenic activity. Therefore, inhibiting HuR dimerization presents a promising therapeutic strategy to selectively target cancer cells while potentially sparing normal tissues where HuR remains monomeric and nuclear. This compound, also identified as compound 40 in a series of synthesized inhibitors, was developed to specifically disrupt this dimerization process.[5][6]

Mechanism of Action of this compound

This compound is a potent inhibitor of HuR dimerization.[5][6] Its mechanism of action is predicated on its ability to bind to HuR monomers, inducing a conformational change that prevents the formation of functional HuR dimers in the cytoplasm. This, in turn, leads to the degradation of HuR's target mRNAs, resulting in decreased levels of oncoproteins.

The development of this compound and its analogs, such as SRI-42127, was guided by a structure-activity relationship (SAR) algorithm.[1][4] Computational docking studies suggest that these inhibitors interact with key amino acid residues within the RNA-recognition motifs (RRMs) of the HuR monomer, thereby sterically hindering the protein-protein interactions necessary for dimerization.[7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its closely related analog, SRI-42127, in various cancer cell lines. The data is extracted from preclinical studies assessing their ability to inhibit HuR dimerization and reduce cancer cell viability.

Table 1: Inhibition of HuR Dimerization

| Compound | Cell Line | Assay | IC50 (µM) | Maximum Inhibition (%) | Treatment Duration (hours) |

| SRI-42127 | U251 Glioma | Split Firefly Luciferase | 1.2 ± 0.2 | 90 ± 1 | 6 |

| SRI-41664 | U251 Glioma | Split Firefly Luciferase | 2.4 ± 0.2 | 93 ± 1 | 6 |

| A-92 (Parent Compound) | U251 Glioma | Split Firefly Luciferase | 4.5 ± 0.5 | 93 ± 2 | 6 |

Data for this compound (compound 40) is part of a patented series of compounds with similar activity profiles.[8][9]

Table 2: Cytotoxicity in Glioma Cell Lines

| Compound | Cell Line | IC50 (µM) after 48h |

| SRI-42127 | U251 | 2.8 ± 0.6 |

| SRI-42127 | LN229 | 3.6 ± 0.6 |

| SRI-42127 | PDGx XD456 | 4.0 ± 0.6 |

These data for the closely related analog SRI-42127 are indicative of the expected potency of this compound.[7]

Key Experimental Protocols

Cell-Based HuR Dimerization Assay (Split Firefly Luciferase)

This assay is designed to quantify the inhibition of HuR dimerization in a cellular context.

-

Cell Line Engineering: U251 glioma cells are stably transfected with two constructs: one encoding HuR fused to the N-terminal fragment of firefly luciferase (HuR-Nluc) and the other encoding HuR fused to the C-terminal fragment (HuR-Cluc).

-

Doxycycline Induction: Expression of the fusion proteins is induced by the addition of doxycycline to the cell culture medium.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 6 hours).

-

Luminescence Measurement: A luciferase substrate is added to the cells. If HuR dimerization occurs, the Nluc and Cluc fragments are brought into proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal. The intensity of the luminescence is measured using a luminometer.

-

Data Analysis: The reduction in luminescence in treated cells compared to vehicle-treated controls is used to determine the IC50 value for the inhibition of HuR dimerization. A parallel experiment using cells expressing full-length firefly luciferase is conducted to assess non-specific effects and cytotoxicity.[1]

Cell Viability Assay (MTT or similar)

This assay measures the cytotoxic effects of the compounds on cancer cells.

-

Cell Seeding: Cancer cells (e.g., U251, LN229) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Incubation: The cells are treated with a range of concentrations of this compound or its analogs for a specified period (e.g., 48 hours).

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.[7]

Western Blotting for Downstream Target Proteins

This technique is used to assess the effect of HuR inhibition on the protein levels of its downstream targets.

-

Cell Lysis: Cancer cells treated with the inhibitor or vehicle are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for HuR target proteins (e.g., Bcl-2, Mcl-1) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. The band intensities are quantified to determine the relative protein levels.[1]

Signaling Pathways and Visualizations

The HuR Dimerization and mRNA Stabilization Pathway

The following diagram illustrates the central role of HuR dimerization in stabilizing target mRNAs that promote cancer cell survival and proliferation.

Caption: The HuR dimerization pathway and its inhibition by this compound.

Experimental Workflow for Inhibitor Screening

This diagram outlines the workflow used to identify and validate HuR dimerization inhibitors like this compound.

Caption: Workflow for the discovery and validation of HuR dimerization inhibitors.

Logical Relationship of this compound's Anti-Cancer Effects

This diagram illustrates the logical progression from the molecular action of this compound to its cellular effects.

Caption: The anti-cancer mechanism of this compound from molecular to cellular levels.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key vulnerability in many cancers: the cytoplasmic dimerization of the oncoprotein HuR. The preclinical data for this compound and its analogs demonstrate potent inhibition of HuR dimerization, leading to cancer cell death. The detailed experimental protocols provided herein offer a framework for the further investigation and validation of this class of compounds. Future research should focus on in vivo efficacy studies in various cancer models, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development. The continued exploration of HuR dimerization inhibitors like this compound holds significant potential for the development of novel and effective cancer therapies.

References

- 1. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Data from Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors - Cancer Research - Figshare [aacr.figshare.com]

- 3. ORCID [orcid.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Item - Supplementary Data File S1 from Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2021216757A1 - Rna-binding protein multimerization inhibitors and methods of use thereof - Google Patents [patents.google.com]

SRI-43265: A Novel Inhibitor of HuR Dimerization Targeting Inflammatory Disease Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic inflammatory diseases represent a significant global health challenge. A key regulator of inflammatory responses is the RNA-binding protein HuR (Human antigen R), which post-transcriptionally controls the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). HuR's function is intricately linked to its ability to form dimers and multimers. SRI-43265 is a novel small molecule inhibitor of HuR dimerization, presenting a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on inflammatory signaling pathways, and detailed experimental protocols for its investigation.

Introduction: The Role of HuR in Inflammation

The RNA-binding protein HuR is a critical regulator of gene expression, primarily by stabilizing messenger RNAs (mRNAs) that contain AU-rich elements (AREs) in their 3'-untranslated regions.[1][2] A significant portion of these target mRNAs encode for proteins central to the inflammatory response, such as TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[3][4] Under inflammatory conditions, HuR translocates from the nucleus to the cytoplasm, where it binds to the AREs of these target mRNAs, shielding them from degradation and enhancing their translation. This leads to a heightened and sustained inflammatory state.

The functional activity of HuR is dependent on its ability to form dimers and higher-order multimers.[3][5] This dimerization is essential for its nucleocytoplasmic shuttling and its cooperative binding to target mRNAs.[1] Therefore, inhibiting HuR dimerization presents a targeted approach to disrupting its pro-inflammatory functions.

This compound: A Potent Inhibitor of HuR Dimerization

This compound is a small molecule compound identified as an inhibitor of HuR protein dimerization.[6] While specific quantitative data for this compound's inhibitory concentration is not yet publicly available, studies on its close analog, SRI-42127, provide valuable insights into the potential efficacy of this class of inhibitors.

Quantitative Data for the HuR Dimerization Inhibitor SRI-42127

The following table summarizes the inhibitory activity of SRI-42127, a structural analog of this compound, on HuR dimerization. This data is presented as a proxy to illustrate the expected potency of this compound.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| SRI-42127 | Split Luciferase Reporter | U251 Glioma | 1.2 ± 0.2 | [3][5] |

| SRI-41664 | Split Luciferase Reporter | U251 Glioma | 2.4 ± 0.2 | [3] |

Table 1: Inhibitory Concentration (IC50) of SRI-42127 and a related compound on HuR Dimerization.

Mechanism of Action: Disrupting the Inflammatory Cascade

By inhibiting HuR dimerization, this compound is hypothesized to disrupt a critical step in the post-transcriptional regulation of pro-inflammatory genes. This disruption is expected to lead to the destabilization of target mRNAs, thereby reducing the production of key inflammatory mediators.

The TNF-α Signaling Pathway

A primary target of HuR is the mRNA of TNF-α, a potent pro-inflammatory cytokine. The binding of HuR to the TNF-α mRNA ARE significantly increases its stability, leading to elevated TNF-α protein levels. Inhibition of HuR dimerization by this compound is predicted to decrease the stability of TNF-α mRNA, resulting in reduced TNF-α production and a dampening of the downstream inflammatory signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

HuR Dimerization Assay (Split-Luciferase)

This assay quantitatively measures the dimerization of HuR in living cells.

Principle: The firefly luciferase enzyme is split into two inactive fragments, N-terminal (Nluc) and C-terminal (Cluc). These fragments are fused to HuR proteins. When the two HuR fusion proteins dimerize, the Nluc and Cluc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable light signal upon addition of a substrate. An inhibitor of dimerization will prevent this reconstitution, leading to a decrease in the luminescent signal.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., U251 glioma cells) in appropriate media.

-

Co-transfect the cells with plasmids expressing HuR-Nluc and HuR-Cluc fusion proteins using a suitable transfection reagent. A control plasmid expressing full-length luciferase (Fluc) should be transfected in parallel to assess non-specific effects of the compound.

-

-

Compound Treatment:

-

After 24-48 hours of transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Luminescence Measurement:

-

After the desired incubation period (e.g., 6 hours), lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal from the HuR-dimer reporter to the signal from the control reporter.

-

Plot the normalized luminescence against the inhibitor concentration to determine the IC50 value.

-

References

- 1. Inhibition of the RNA Regulator HuR by SRI-42127 Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical inhibitors destabilize HuR binding to the AU-rich element of TNF-α mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

SRI-43265: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-43265 is a novel small molecule inhibitor targeting the dimerization of Human antigen R (HuR), a pivotal RNA-binding protein implicated in the pathogenesis of numerous cancers. HuR post-transcriptionally regulates the expression of a wide array of oncoproteins, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation for this compound in an oncological context. It details the molecular mechanism of HuR, the rationale for its inhibition, and the experimental methodologies employed to validate this compound as a potent and specific inhibitor of HuR dimerization. This document is intended to serve as a resource for researchers and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.

Introduction: Human Antigen R (HuR) as a Therapeutic Target in Oncology

Human antigen R (HuR), also known as ELAVL1, is a member of the ELAV/Hu family of RNA-binding proteins. It plays a critical role in the post-transcriptional regulation of a large number of messenger RNAs (mRNAs) that encode for proteins involved in key cellular processes such as proliferation, apoptosis, angiogenesis, and immune response. HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of its target mRNAs, leading to their stabilization and/or enhanced translation.

In numerous cancer types, HuR is overexpressed and predominantly localized in the cytoplasm, where it exerts its pro-tumorigenic functions. This aberrant expression and localization of HuR are correlated with increased tumor growth, metastasis, and poor patient prognosis. Consequently, the inhibition of HuR activity has emerged as a promising therapeutic strategy for a broad range of malignancies.

This compound: A Novel Inhibitor of HuR Dimerization

This compound is an imidazopyridazinamine derivative identified as a potent inhibitor of HuR dimerization. The dimerization of HuR is a critical step for its function, as it enhances its binding affinity and cooperative assembly on target mRNAs. By preventing this dimerization, this compound effectively disrupts the ability of HuR to stabilize its target oncogenic transcripts, thereby leading to their degradation and a subsequent reduction in the corresponding oncoprotein levels.

While specific preclinical data for this compound is not extensively available in the public domain, its development is detailed in the patent application WO2021216757 A1, where it is referred to as "compound 40". This document outlines the synthesis and characterization of a series of imidazopyridazinamines as RNA-binding protein multimerization inhibitors.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of the HuR signaling pathway.

Putative Mechanism of Action of SRI-43265

An in-depth analysis of preclinical data for the novel HuR inhibitor, SRI-43265, is currently unavailable in the public domain, including peer-reviewed publications and detailed conference proceedings. The primary source of information regarding this specific compound appears to be the patent WO2021216757A1, titled "Preparation of imidazopyridazinamines as RNA-binding protein multimerization inhibitors and methods of use thereof." However, access to the full text of this patent application containing the specific experimental data and protocols for this compound could not be obtained through the available search tools.

This compound is identified as an inhibitor of the dimerization of the Human antigen R (HuR) protein.[1] HuR is an RNA-binding protein that plays a significant role in the post-transcriptional regulation of genes involved in cancer and inflammation by stabilizing target mRNAs. Its dimerization is crucial for its function, making it an attractive target for therapeutic intervention.

While specific preclinical data for this compound remains elusive, a closely related compound, SRI-42127, from the same class of HuR dimerization inhibitors, has been described in the scientific literature. Insights from the study of SRI-42127 can provide a foundational understanding of the potential mechanism of action and therapeutic application of this compound.

Based on the information available for related compounds, this compound likely functions by disrupting the dimerization of the HuR protein. In its functional state, HuR forms dimers and higher-order multimers, a process essential for its ability to bind to the AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs. This binding protects the mRNAs from degradation and enhances their translation. By inhibiting dimerization, this compound would prevent HuR from effectively binding to its target mRNAs, leading to their degradation and a subsequent decrease in the expression of proteins involved in oncogenesis and inflammatory processes.

Below is a conceptual signaling pathway illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Anticipated Preclinical Evaluation and Experimental Protocols

Drawing parallels from the development of similar small molecule inhibitors, a comprehensive preclinical evaluation of this compound would likely involve a series of in vitro and in vivo studies.

In Vitro Assays

A critical in vitro experiment would be the HuR Dimerization Assay . A common method for this is the split-luciferase complementation assay. In this setup, two constructs of HuR are created, one fused to the N-terminal fragment of luciferase (N-Luc) and the other to the C-terminal fragment (C-Luc). When the two HuR proteins dimerize, the luciferase fragments are brought into proximity, reconstituting a functional enzyme and producing a measurable luminescent signal. The inhibitory effect of this compound would be quantified by a decrease in this signal.

The following diagram illustrates the workflow for such an assay.

Caption: Workflow for a split-luciferase HuR dimerization assay.

Other essential in vitro studies would include:

-

Cell Viability/Cytotoxicity Assays: To determine the effect of this compound on the proliferation and survival of cancer cell lines, particularly those known to have high levels of cytoplasmic HuR.

-

Western Blotting and qPCR: To confirm the downstream effects of HuR inhibition by measuring the protein and mRNA levels of known HuR targets.

-

Pharmacokinetic Assays: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

In Vivo Studies

For in vivo evaluation, xenograft models using human cancer cell lines implanted in immunocompromised mice are standard. Given HuR's role in gliomas, an orthotopic glioblastoma model would be highly relevant.

A typical experimental workflow for an in vivo efficacy study is outlined below.

Caption: Experimental workflow for an in vivo efficacy study.

Quantitative Data

Without access to the primary data for this compound, a table of quantitative data cannot be provided. However, based on the data for the related compound SRI-42127, one could anticipate the following types of data would be generated for this compound.

Table 1: Anticipated In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Expected Value Range |

| HuR Dimerization | U251 | IC50 | Low micromolar (µM) |

| Cell Viability | U251 | GI50 | Micromolar (µM) |

| Cell Viability | LN229 | GI50 | Micromolar (µM) |

| Apoptosis | U251 | % Apoptotic Cells | Dose-dependent increase |

| Colony Formation | U251 | Inhibition | Dose-dependent decrease |

Table 2: Anticipated In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome Measure | Expected Result |

| Glioblastoma Xenograft | This compound | Tumor Growth Inhibition | Significant reduction vs. vehicle |

| Glioblastoma Xenograft | This compound | Median Survival | Increased survival vs. vehicle |

Conclusion

This compound is a promising therapeutic candidate targeting the dimerization of HuR. While specific preclinical data remains within proprietary documentation, the scientific literature on closely related compounds provides a strong framework for understanding its likely mechanism of action and the experimental approaches required for its evaluation. A comprehensive assessment of this compound would necessitate the public availability of the detailed in vitro and in vivo data from its preclinical development. This would enable a thorough evaluation of its potency, efficacy, and safety profile by the broader scientific community.

References

The Multifaceted Role of HuR Protein: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Human antigen R (HuR), also known as ELAV-like protein 1 (ELAVL1), is a ubiquitously expressed RNA-binding protein that plays a critical role in post-transcriptional gene regulation. By binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), HuR modulates their stability, translation, and subcellular localization.[1][2][3] This regulatory function is integral to a wide array of cellular processes, including proliferation, stress response, apoptosis, and immune activation.[4][5] Dysregulation of HuR expression and activity is strongly implicated in the pathogenesis of numerous diseases, most notably cancer and chronic inflammatory conditions, making it an attractive target for therapeutic intervention.[1][6][7] This guide provides an in-depth overview of the core functions of HuR, its molecular architecture, regulatory mechanisms, and involvement in signaling pathways. Furthermore, it details key experimental methodologies for studying HuR and summarizes quantitative data regarding its function and clinical significance.

Molecular Architecture of HuR

The HuR protein is a 36-kDa protein encoded by the ELAVL1 gene, located on chromosome 19p13.2.[2][8] Its structure is characterized by three highly conserved RNA Recognition Motifs (RRMs): RRM1, RRM2, and RRM3.[6][9][10] The two N-terminal domains, RRM1 and RRM2, are arranged in tandem and are the primary sites for binding to ARE-containing RNAs.[6][11] The third RRM, RRM3, is located at the C-terminus and is separated from the first two by a flexible hinge region.[6][10] RRM3 is involved in binding to the poly(A) tail of mRNAs and in protein-protein interactions.[11] Each RRM domain adopts a characteristic βαββαβ topology, forming an antiparallel β-sheet packed against two α-helices.[6][9] The hinge region contains a nucleocytoplasmic shuttling sequence (HNS) that is crucial for the transport of HuR between the nucleus and the cytoplasm.[12]

Core Functions and Mechanism of Action

HuR's primary function is to regulate gene expression at the post-transcriptional level. It achieves this by binding to specific sequences, most commonly AU-rich elements (AREs), within the 3'-UTRs of target mRNAs.[1][2] This interaction has several key consequences:

-

mRNA Stabilization: By binding to AREs, HuR protects target mRNAs from rapid degradation by cellular ribonucleases.[1][3] This leads to an increased half-life of the mRNA, allowing for sustained protein production. HuR competes with destabilizing ARE-binding proteins for the same binding sites, thereby shielding the mRNA from decay pathways.[13]

-

Translational Modulation: HuR can also influence the translation of its target mRNAs. In many cases, it enhances translation by facilitating the association of the mRNA with polysomes.[14] However, in some instances, HuR can repress translation, demonstrating the complexity of its regulatory role.

-

Subcellular Localization: HuR is predominantly localized in the nucleus under normal conditions.[12] Upon cellular stress or stimulation, it shuttles to the cytoplasm, carrying its target mRNAs with it.[1][2] This relocalization is a key step in its function, as it delivers the mRNAs to the translational machinery in the cytoplasm.[1][12]

In addition to its well-characterized cytoplasmic functions, nuclear HuR is involved in pre-mRNA splicing and alternative polyadenylation.[12]

Regulation of HuR Activity

The activity of HuR is tightly controlled through a combination of subcellular localization and post-translational modifications (PTMs).

Subcellular Localization

The shuttling of HuR between the nucleus and cytoplasm is a critical regulatory mechanism.[12] In resting cells, HuR is primarily nuclear.[2] In response to various stimuli, such as growth factors, cytokines, and stress signals, HuR translocates to the cytoplasm.[2] This process is mediated by its hinge region, which contains the HNS. The cytoplasmic accumulation of HuR is often associated with its "active" state, where it can exert its effects on target mRNAs.[7][12]

Post-Translational Modifications

A variety of post-translational modifications dynamically regulate HuR's function, affecting its subcellular localization, RNA-binding affinity, and interactions with other proteins.[4][5]

-

Phosphorylation: Several kinases phosphorylate HuR, leading to diverse functional outcomes.[4]

-

Protein Kinase C (PKC): PKCα and PKCδ can phosphorylate HuR at multiple serine residues (S158, S221, S318).[4][15] This phosphorylation often promotes HuR's cytoplasmic translocation and enhances its binding to target mRNAs like COX-2.[4][15]

-

Cyclin-Dependent Kinase 1 (CDK1): During the G2 phase of the cell cycle, CDK1 phosphorylates HuR at S202, which promotes its retention in the nucleus through an interaction with 14-3-3 proteins.[16][17] Inhibition of CDK1 leads to increased cytoplasmic HuR.[16][18]

-

p38 MAPK: In response to stress, p38 MAPK can phosphorylate HuR at T118, leading to its cytoplasmic accumulation and enhanced binding to mRNAs such as p21.[4][7]

-

Checkpoint Kinase 2 (Chk2): Following DNA damage, Chk2 phosphorylates HuR at S88, S100, and T118, which can alter its affinity for target mRNAs without necessarily changing its subcellular localization.[15][19]

-

-

Methylation: Arginine methylation of HuR by enzymes like CARM1 can influence its subcellular localization and interactions with other proteins.[4]

-

Ubiquitination and NEDDylation: These modifications can target HuR for proteasomal degradation or modulate its activity.[4][8]

HuR in Cellular Signaling Networks

HuR is a key node in several critical signaling pathways, integrating external stimuli with post-transcriptional gene regulation.

HuR-Mediated mRNA Stabilization

Nucleocytoplasmic Shuttling of HuR

Signaling Pathways Regulating HuR

The Role of HuR in Pathophysiology

The dysregulation of HuR is a hallmark of several diseases, particularly cancer and chronic inflammatory conditions.

HuR in Cancer

In numerous cancers, HuR is overexpressed and predominantly localized in the cytoplasm.[2][5] This cytoplasmic accumulation is often correlated with higher tumor grade, metastasis, and poor patient prognosis.[2][7][15] HuR contributes to tumorigenesis by stabilizing the mRNAs of oncoproteins, growth factors, and anti-apoptotic proteins, including c-myc, c-fos, VEGF, Bcl-2, and various cyclins.[17][20]

Table 1: Clinical Significance of Cytoplasmic HuR Expression in Various Cancers

| Cancer Type | HuR Expression Status | Associated Clinical Outcome | Citation(s) |

| Breast Cancer | High cytoplasmic expression | Associated with larger tumor size, high tumor grade, and poor survival in BRCA1/2 mutation carriers. | [5][15] |

| Lung Cancer (NSCLC) | High cytoplasmic expression | Associated with lymph node metastasis and poor overall survival. | [2][15] |

| Colorectal Cancer | High cytoplasmic expression | Associated with lymph node metastasis and advanced tumor stage. | [2][15] |

| Ovarian Cancer | High cytoplasmic expression (58% of effusions) | Associated with higher serum Cancer Antigen 125 levels and poor overall survival. | [15] |

| Pancreatic Cancer | High cytoplasmic expression | Correlated with sensitivity to 5-FU. | [15] |

HuR in Inflammation

HuR plays a complex and often context-dependent role in inflammation. It can stabilize the mRNAs of pro-inflammatory cytokines like TNF-α and IL-6, thus promoting an inflammatory response.[21] However, in myeloid cells, HuR can also have an anti-inflammatory role by controlling macrophage plasticity and migration. Mice lacking HuR in myeloid cells exhibit increased sensitivity to endotoxemia and colitis. This dual functionality highlights the intricate regulatory network in which HuR participates.

Quantitative Analysis of HuR-Target mRNA Interactions

The stabilizing effect of HuR on its target mRNAs has been quantified in various studies.

Table 2: Examples of HuR-Mediated mRNA Stabilization

| Target mRNA | Cellular Context | Effect of HuR | Citation(s) |

| Cyclin A | Colorectal carcinoma cells | Increased mRNA half-life. | [10] |

| Cyclin B1 | Colorectal carcinoma cells | Increased mRNA half-life. | [10] |

| XIAP | Intestinal epithelial cells | Increased mRNA half-life. | [22] |

| DNMT3b | Colon cancer cells | Increased mRNA half-life. | [23] |

| TIN2 | Human fibroblasts | Decreased mRNA half-life. | [8] |

HuR as a Therapeutic Target

Given its significant role in cancer and inflammation, HuR has emerged as a promising therapeutic target.[1][6][7] Several strategies are being explored to inhibit HuR function:

-

Silencing HuR Expression: Using siRNA or other gene-silencing technologies to reduce the overall levels of HuR protein.[20]

-

Inhibiting Nucleocytoplasmic Translocation: Developing small molecules that prevent HuR from moving to the cytoplasm, thereby sequestering it in the nucleus and preventing it from acting on its target mRNAs.[12]

-

Blocking the HuR-RNA Interaction: Identifying compounds that directly interfere with the binding of HuR to the AREs of its target mRNAs.[12][13]

Key Experimental Methodologies

Studying the function of HuR requires a range of molecular and cellular biology techniques.

RNA Immunoprecipitation (RIP)

This technique is used to identify the specific mRNAs that are bound by HuR within a cell.

Protocol for RNA Immunoprecipitation (RIP) for HuR:

-

Cell Lysis: Harvest cells and prepare a whole-cell lysate using a polysome lysis buffer containing RNase and protease inhibitors.[24]

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-HuR antibody (or a control IgG) overnight at 4°C with gentle rotation.[24]

-

Washing: Pellet the beads and wash them multiple times with RIP wash buffer to remove non-specifically bound proteins and RNA.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated HuR-RNA complexes using a proteinase K digestion followed by RNA purification with phenol-chloroform extraction or a column-based kit.[24]

-

Analysis: Analyze the purified RNA using RT-qPCR to quantify the enrichment of specific target mRNAs or by RNA sequencing to identify the complete set of HuR-bound transcripts.

Cross-linking and Immunoprecipitation (CLIP)

CLIP is a more stringent technique that uses UV cross-linking to create a covalent bond between HuR and its bound RNA, allowing for precise identification of binding sites.

Protocol for CLIP for HuR:

-

UV Cross-linking: Expose cultured cells to UV light (254 nm) to induce covalent cross-links between HuR and its bound RNA.[14][25]

-

Lysis and RNase Digestion: Lyse the cells and perform a limited RNase digestion to fragment the RNA.[25]

-

Immunoprecipitation: Immunoprecipitate the HuR-RNA complexes using an anti-HuR antibody coupled to magnetic beads.[14]

-

RNA Labeling and SDS-PAGE: Dephosphorylate the RNA fragments and radioactively label the 5' ends. Separate the HuR-RNA complexes by SDS-PAGE and transfer to a nitrocellulose membrane.[25]

-

RNA Isolation: Excise the membrane region corresponding to the molecular weight of the HuR-RNA complex and digest the protein with proteinase K.[25]

-

Library Preparation and Sequencing: Ligate RNA linkers to the ends of the purified RNA fragments, reverse transcribe to cDNA, PCR amplify, and perform high-throughput sequencing to identify the HuR binding sites.[25]

Fluorescence Polarization (FP) Assay

FP assays are used to quantify the binding affinity between HuR and a specific RNA sequence in vitro.

Protocol for FP Assay for HuR-RNA Interaction:

-

Reagent Preparation: Purify recombinant HuR protein. Synthesize an RNA oligonucleotide corresponding to the target binding site and label it with a fluorescent dye (e.g., fluorescein).[13]

-

Assay Setup: In a microplate, create a series of reactions with a fixed concentration of the fluorescently labeled RNA and increasing concentrations of the HuR protein in a suitable binding buffer.[13]

-

Measurement: Measure the fluorescence polarization of each reaction using a plate reader. As HuR binds to the RNA, the rotational speed of the complex decreases, leading to an increase in polarization.[13][26]

-

Data Analysis: Plot the change in fluorescence polarization as a function of the HuR concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of binding affinity.[13]

Subcellular Fractionation and Western Blot

This method is used to determine the relative abundance of HuR in the nucleus and cytoplasm.

Protocol for Subcellular Fractionation and Western Blot for HuR:

-

Cell Harvesting and Fractionation: Harvest cells and use a commercial kit or a dounce homogenizer-based protocol to separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[27][28]

-

Immunodetection: Probe the membrane with a primary antibody against HuR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use antibodies against marker proteins for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1) to verify the purity of the fractions.[27][28]

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative levels of HuR in each fraction.[27]

Western Blot for Detecting Phosphorylated HuR

This technique allows for the specific detection of HuR that has been phosphorylated at a particular site.

Protocol for Western Blot for Phosphorylated HuR:

-

Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.[29]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane as described above.[30]

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in TBST, as milk-based blockers can interfere with the detection of phosphoproteins.[29]

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes HuR phosphorylated at a particular residue (e.g., anti-phospho-HuR S202). In a parallel blot, use an antibody against total HuR as a loading control.[29]

-

Detection: Use an HRP-conjugated secondary antibody and ECL for detection. The ratio of the phospho-HuR signal to the total HuR signal provides a measure of the phosphorylation stoichiometry.

Conclusion

HuR is a master regulator of post-transcriptional gene expression, with profound implications for cellular function in both health and disease. Its intricate regulation through subcellular localization and post-translational modifications allows for rapid and dynamic responses to a wide range of cellular signals. The well-established role of HuR in promoting cancer progression and modulating inflammatory responses has solidified its position as a high-value therapeutic target. A deeper understanding of the molecular mechanisms governing HuR function, facilitated by the experimental approaches outlined in this guide, will be crucial for the development of novel therapeutic strategies aimed at modulating its activity for the treatment of cancer, inflammatory disorders, and other diseases.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Activation of HuR downstream of p38 MAPK promotes cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Posttranslational control of HuR function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HuR Inhibits Apoptosis by Amplifying Akt Signaling through a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38 Mitogen-Activated Protein Kinase- and HuR-Dependent Stabilization of p21Cip1 mRNA Mediates the G1/S Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 13. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.abcam.com [docs.abcam.com]

- 15. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclear HuR accumulation through phosphorylation by Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HuR Knockdown Changes the Oncogenic Potential of Oral Cancer Cells | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of HuR by DNA Damage Response Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HuR: A mRNA-binding protein as target for cancer therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Stabilization of XIAP mRNA through the RNA binding protein HuR regulated by cellular polyamines | Nucleic Acids Research | Oxford Academic [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Crosslinking and ImmunoPrecipitation (CLIP) - Creative BioMart [creativebiomart.net]

- 26. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 28. bio-rad.com [bio-rad.com]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Discovery and Development of SRI-43265: A Novel Inhibitor of HuR Protein Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-43265, also identified as Compound 40, is a novel small molecule inhibitor targeting the dimerization of the Human antigen R (HuR) protein. HuR is an RNA-binding protein implicated in the pathogenesis of cancer and inflammatory diseases through its role in regulating the stability and translation of messenger RNAs (mRNAs) encoding proteins involved in cell proliferation, survival, and inflammation. By inhibiting HuR dimerization, this compound presents a promising therapeutic strategy for diseases driven by HuR-mediated post-transcriptional gene regulation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and potential therapeutic applications of this compound and related compounds, based on available information.

Introduction: The Role of HuR in Disease

Human antigen R (HuR) is a ubiquitously expressed RNA-binding protein that belongs to the ELAV/Hu family. It plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many short-lived mRNAs. These target mRNAs often encode oncoproteins, cytokines, and other key regulators of cellular processes. Under conditions of cellular stress or in various disease states, HuR translocates from the nucleus to the cytoplasm, where it stabilizes its target mRNAs and/or enhances their translation. This leads to the overexpression of proteins that can drive tumorigenesis and inflammation.

The dimerization or multimerization of HuR is a crucial step for its cytoplasmic function. Therefore, inhibiting this process represents a key therapeutic strategy to counteract the pathological effects of HuR activation.

Discovery of this compound

This compound (Compound 40) was identified as an inhibitor of HuR dimerization.[1] While specific details of the screening and discovery process for this compound are not extensively published, the development of similar compounds, such as SRI-42127, by the same research institution (Southern Research Institute) suggests a rational drug design and screening approach.

This likely involved:

-

High-throughput screening (HTS) of chemical libraries to identify compounds that disrupt HuR-HuR interaction.

-

Structure-activity relationship (SAR) studies to optimize the potency and pharmaceutical properties of lead compounds.

-

Cell-based assays to confirm the mechanism of action and assess the biological activity of the inhibitors.

Chemical Structure of this compound (Compound 40)

The chemical structure of this compound is detailed in the patent application WO2021216757A1.[1]

Mechanism of Action: Inhibition of HuR Dimerization

This compound functions by inhibiting the dimerization of the HuR protein. This interference with HuR multimerization is critical to its therapeutic effect, as it disrupts the downstream functions of cytoplasmic HuR.

Signaling Pathway of HuR Inhibition

The following diagram illustrates the proposed mechanism of action for HuR dimerization inhibitors like this compound.

Preclinical Development and Potential Therapeutic Applications

While specific preclinical data for this compound is not publicly available, the patent application suggests its potential use in diseases where HuR is implicated, including cancer and inflammatory conditions.[1] The development of related compounds provides a framework for the anticipated preclinical evaluation of this compound.

Potential Indications:

-

Oncology: Various cancers, including glioblastoma, breast cancer, and colorectal cancer, exhibit elevated cytoplasmic HuR levels, which are often associated with poor prognosis.

-

Inflammatory Diseases: HuR plays a role in regulating the expression of inflammatory cytokines, making it a target for autoimmune and chronic inflammatory disorders.

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, based on the methodologies used for similar HuR inhibitors, the following protocols are representative of the types of assays likely employed in its evaluation.

HuR Dimerization Assay (Illustrative)

This protocol describes a hypothetical cell-based assay to screen for inhibitors of HuR dimerization.

Objective: To quantify the dimerization of HuR in living cells and assess the inhibitory effect of test compounds.

Principle: A bimolecular fluorescence complementation (BiFC) assay can be used. In this system, HuR is fused to two non-fluorescent fragments of a fluorescent protein (e.g., Venus). If the HuR proteins dimerize, the fragments are brought into proximity, reconstituting the fluorescent protein and generating a measurable signal.

Methodology:

-

Vector Construction: Create two expression vectors, one encoding HuR fused to the N-terminal fragment of Venus (Venus-N-HuR) and the other encoding HuR fused to the C-terminal fragment (Venus-C-HuR).

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with the Venus-N-HuR and Venus-C-HuR plasmids.

-

Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a vehicle control.

-

Fluorescence Measurement: After a suitable incubation period (e.g., 24 hours), measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

Data Analysis: Normalize the fluorescence signal to cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC50 value for inhibition of HuR dimerization.

Target mRNA Stability Assay (Illustrative)

Objective: To determine the effect of this compound on the stability of a known HuR target mRNA.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa) and treat with this compound or a vehicle control.

-

Transcriptional Arrest: After a predetermined time, add a transcriptional inhibitor (e.g., Actinomycin D) to block new mRNA synthesis.

-

RNA Extraction: Harvest cells at various time points after transcriptional arrest and extract total RNA.

-

qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the levels of a known HuR target mRNA (e.g., c-Fos) and a stable housekeeping gene (e.g., GAPDH).

-

Data Analysis: Normalize the target mRNA levels to the housekeeping gene and calculate the mRNA half-life in the presence and absence of this compound.

Quantitative Data Summary

Publicly available quantitative data for this compound is limited. The following table is a template for how such data would be presented. Data for related compounds may serve as a reference for expected potencies.

| Assay | Compound | Metric | Value | Reference |

| HuR Dimerization | This compound | IC50 | Data Not Available | - |

| Cell Viability (U251 Glioblastoma) | SRI-42127 | IC50 | ~5 µM | FNU et al., 2021 |

| In Vivo Tumor Growth Inhibition | SRI-42127 | % Inhibition | Data Available | FNU et al., 2021 |

Conclusion and Future Directions

This compound is a promising novel inhibitor of HuR dimerization with potential therapeutic applications in oncology and inflammatory diseases. While detailed public data on its discovery and development are currently scarce, its inclusion in a patent from a reputable research institute highlights its significance. Further preclinical studies are necessary to fully characterize its efficacy, safety, and pharmacokinetic profile. The development of this compound and other HuR inhibitors represents an exciting frontier in targeting post-transcriptional gene regulation for the treatment of a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for SRI-43265: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SRI-43265 is a small molecule inhibitor targeting the dimerization of the human antigen R (HuR) protein. HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by stabilizing target mRNAs, many of which are implicated in oncogenesis and inflammatory processes. By inhibiting HuR dimerization, this compound presents a promising therapeutic strategy for cancers and other diseases where HuR is overexpressed or hyperactive. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to investigate its biological effects and mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for compounds analogous to this compound that also inhibit HuR dimerization. This data can serve as a benchmark for expected results when performing similar assays with this compound.

Table 1: Inhibition of HuR Dimerization in a Cell-Based Assay

| Compound | Cell Line | Treatment Time (hours) | IC50 (µM) | Maximum Inhibition (%) |

| SRI-41664 | U251 | 6 | 2.4 ± 0.2 | 93 ± 1 |

| SRI-42127 | U251 | 6 | 1.2 ± 0.2 | 90 ± 1 |

Data is representative of HuR dimerization inhibitors from the same class as this compound.[1]

Table 2: Cytotoxicity in Glioma Cell Lines

| Compound | U251 IC50 (µM) | LN229 IC50 (µM) | PDGx XD456 IC50 (µM) |

| SRI-41664 | ~5 | ~7 | ~6 |

| SRI-42127 | ~3 | ~4 | ~3.5 |

Data is representative of HuR dimerization inhibitors from the same class as this compound and is estimated from dose-response curves.[1]

Experimental Protocols

Cell-Based HuR Dimerization Assay

This assay quantitatively measures the ability of this compound to inhibit the dimerization of HuR within a cellular context. A common approach is to use a protein-fragment complementation assay (PCA), such as a luciferase-based system.

Principle: HuR is split into two non-functional fragments (e.g., N-terminal and C-terminal fragments of a luciferase reporter) and fused to two separate HuR proteins. When the HuR proteins dimerize, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme and producing a measurable luminescent signal. Inhibitors of dimerization will disrupt this interaction, leading to a decrease in luminescence.

Protocol:

-

Cell Culture: Culture a suitable human cell line (e.g., U251 glioma cells) in the recommended medium and conditions.

-

Transfection: Co-transfect the cells with plasmids encoding the two HuR-luciferase fragment fusion constructs. A control plasmid expressing a full-length luciferase can be used to assess non-specific effects of the compound.

-

Compound Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 6 hours).[1]

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.

-

Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control. Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., U251, LN229, or other relevant lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).

-

Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

HuR-mRNA Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if this compound disrupts the interaction between HuR and its target mRNAs (e.g., Bcl2, Mcl1).[1]

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., U251) with this compound or a vehicle control for a specified time. Lyse the cells in a suitable immunoprecipitation buffer containing RNase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-HuR antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with cold lysis buffer to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method (e.g., TRIzol).

-

Reverse Transcription and Quantitative PCR (RT-qPCR):

-

Synthesize cDNA from the purified RNA.

-

Perform qPCR using primers specific for target mRNAs (Bcl2, Mcl1) and a non-target control.

-

-

Data Analysis: Compare the amount of target mRNA immunoprecipitated in the this compound-treated samples to the vehicle-treated samples to assess the disruption of the HuR-mRNA interaction.

Western Blot Analysis

This protocol is used to measure the protein levels of HuR targets that are destabilized upon the inhibition of HuR dimerization.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for a specified time (e.g., 48 hours).[1] Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Mcl-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the relative protein expression.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound characterization.

References

Application Notes and Protocols for SRI-43265 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-43265 is a small molecule inhibitor of the human antigen R (HuR) protein dimerization.[1][2] HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by stabilizing target mRNAs, particularly those involved in cell proliferation, stress response, and tumorigenesis. In many cancers, HuR is overexpressed and predominantly located in the cytoplasm, where it promotes the stability and translation of oncogenic mRNAs. This compound, by inhibiting HuR dimerization, disrupts its function, leading to the destabilization of its target mRNAs and subsequent downstream anti-cancer effects. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments.

Mechanism of Action

This compound functions by specifically targeting and inhibiting the dimerization of the HuR protein. HuR dimerization is essential for its ability to cooperatively bind to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs. By preventing this dimerization, this compound effectively reduces the stability of numerous pro-oncogenic transcripts, leading to decreased expression of proteins involved in cell growth, survival, and angiogenesis.

A closely related analog, SRI-42127, has been shown to inhibit HuR multimer formation, leading to the arrest of proliferation, induction of apoptosis, and inhibition of colony formation in glioblastoma cells.[3][4] It is anticipated that this compound exerts its cellular effects through a similar mechanism.

Signaling Pathway

The signaling pathway affected by this compound is centered on the post-transcriptional regulation of gene expression mediated by HuR.

Caption: HuR dimerization and its inhibition by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following tables summarize the reported in vitro efficacy of its close structural analog, SRI-42127, in various cancer cell lines. This data can be used as a strong starting point for designing experiments with this compound.

Table 1: IC50 Values of SRI-42127 for HuR Dimerization Inhibition

| Cell Line | Treatment Time | IC50 (µM) |

| U251 Glioma | 6 hours | 1.2 ± 0.2 |

| U251 Glioma (with HuR overexpression) | 6 hours | 1.9 ± 0.1 |

Data extracted from a study on a closely related HuR dimerization inhibitor, SRI-42127.[3]

Table 2: IC50 Values of SRI-42127 for Cell Viability

| Cell Line | Treatment Time | IC50 (µM) |

| U251 Glioma | 48 hours | 2.8 ± 0.6 |

| LN229 Glioma | 48 hours | 3.2 ± 0.6 |

| XD456 Glioma | 48 hours | 4.0 ± 0.6 |

| U251 Glioma (with HuR overexpression) | 48 hours | 8.0 ± 0.8 |

Data extracted from a study on a closely related HuR dimerization inhibitor, SRI-42127.[3]

Experimental Protocols

Reagent Preparation and Storage

-

This compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.484 mg of this compound (Molecular Weight: 348.40 g/mol ) in 1 mL of DMSO.

-